![molecular formula C23H24N4O2S2 B2624650 N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide CAS No. 379239-63-1](/img/structure/B2624650.png)
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiophene and cyano groups could potentially introduce interesting structural features, such as planarity or non-planarity, depending on the exact arrangement of the atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the cyano group is polar and can participate in a variety of reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group could affect its solubility in different solvents .Mechanism of Action
Target of Action
The primary target of N,N’-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.
Mode of Action
The interaction of N,N’-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide with its targets involves a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction likely results in the inhibition of kinase activity, thereby affecting the downstream signaling pathways.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by N,N’-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide affects various biochemical pathways. These pathways primarily involve stress responses and apoptosis. The downstream effects of this inhibition could lead to altered cellular responses to stress and potentially reduced rates of apoptosis .
Pharmacokinetics
The ADME properties of N,N’-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide The compound’s interaction with its targets suggests that it is capable of penetrating cellular membranes to reach its intracellular targets
Result of Action
The molecular and cellular effects of N,N’-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide ’s action are likely related to its inhibition of JNK2 and JNK3 kinases. By inhibiting these kinases, the compound could alter cellular responses to stress and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2/c1-12-3-5-14-16(10-24)22(30-18(14)7-12)26-20(28)9-21(29)27-23-17(11-25)15-6-4-13(2)8-19(15)31-23/h12-13H,3-9H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVVGWSHYJHRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC(=O)NC3=C(C4=C(S3)CC(CC4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide |
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